

M-31850: A Potent and Selective Inhibitor of β-Hexosaminidase

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| Compound of Interest | | | | |
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| Compound Name: | M-31850 | | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β -hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycoconjugates.[1][2] This technical guide provides an in-depth overview of **M-31850**'s selectivity for β -hexosaminidase, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. **M-31850**'s ability to act as a pharmacological chaperone for mutant forms of β -hexosaminidase makes it a compound of significant interest in the research and development of therapies for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[3][4]

Quantitative Data: Inhibitory Potency of M-31850

The inhibitory activity of **M-31850** against various β -hexosaminidase isoforms and other glycosidases has been quantified to establish its potency and selectivity. The following table summarizes the key IC50 values.



| Enzyme Target | Organism/Sou rce | IC50 (μM) | Ki (μM) | Notes |
|---|--|-------------|---|--|
| β- Hexosaminidase A (HexA) | Human | 6.0[1] | 0.8 | Acts as a classic competitive inhibitor. |
| β- Hexosaminidase B (HexB) | Human | 3.1 | | |
| β-N-acetyl-D- hexosaminidase OfHex2 | Ostrinia furnacalis (Asian corn borer) | 2.5 | Competitively inhibits. | |
| β- Hexosaminidase (JBHex) | Jack Bean | 280 | Significantly lower potency compared to human isoforms. | _ |
| β- Hexosaminidase (SpHex) | Streptomyces plicatus | >500 | Very low to no activity. | _ |
| SmHex | Not specified | No activity | | _ |
| hOGN (O- GlcNAcase) | Human | No activity | | |

Experimental Protocols

The determination of **M-31850**'s inhibitory activity and selectivity involves specific biochemical assays. Below are detailed methodologies for key experiments.

In Vitro β-Hexosaminidase Activity and Inhibition Assay

This protocol outlines the measurement of β -hexosaminidase activity and the determination of the inhibitory potency of compounds like **M-31850**.

Materials:



- · 96-well black microtiter plates
- β-Hexosaminidase samples (e.g., purified human HexA, HexB, or cell lysates)
- M-31850 or other test inhibitors
- Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)
- Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
- Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4 or similar basic buffer to stop the reaction)
- Microplate fluorometer or spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare the Assay Buffer to the desired pH.
 - Dissolve the substrate in the Assay Buffer to the desired concentration.
 - Prepare a stock solution of M-31850 in a suitable solvent (e.g., DMSO). Note: Include a
 vehicle control in the experiment as DMSO can have inhibitory effects on hexosaminidase.
 - Prepare serial dilutions of M-31850 in Assay Buffer.
- Assay Protocol (Fluorometric using MUG):
 - \circ Add 50 µL of the β -hexosaminidase sample to each well of the 96-well plate.
 - Add a specific volume of the M-31850 dilutions or vehicle control to the wells.
 - Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
 - Initiate the enzymatic reaction by adding 50 μL of the 1X Substrate solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes, protected from light.

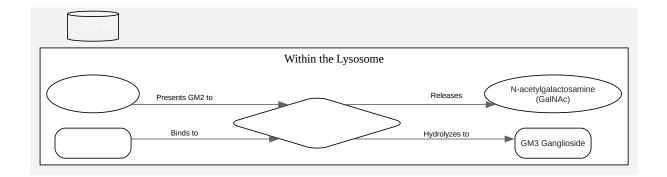


- Stop the reaction by adding 100 μL of the Stop Solution to each well.
- Measure the fluorescence using a microplate fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percentage of inhibition for each concentration of M-31850 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

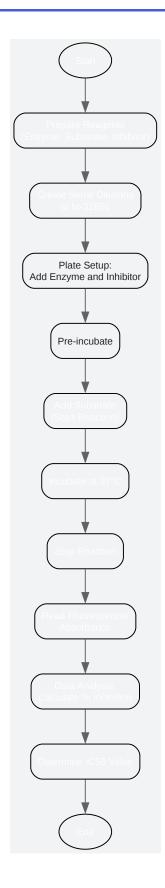
Visualizations Signaling Pathway: GM2 Ganglioside Degradation

The following diagram illustrates the lysosomal degradation pathway of GM2 ganglioside, a process in which β -hexosaminidase A plays a critical role. Deficiencies in this enzyme lead to the accumulation of GM2 ganglioside, characteristic of Tay-Sachs disease.









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